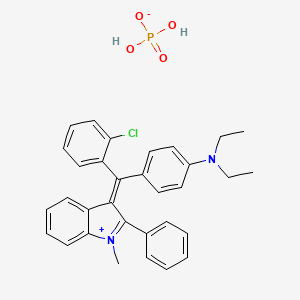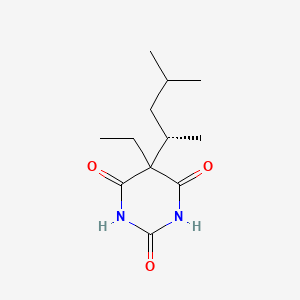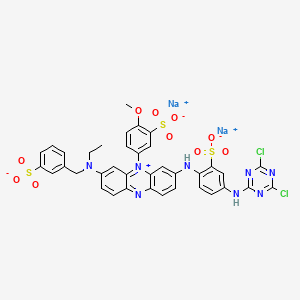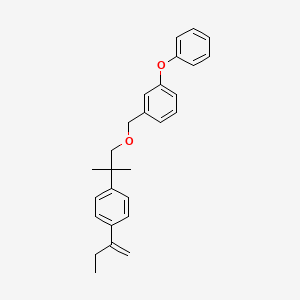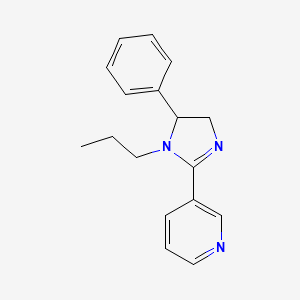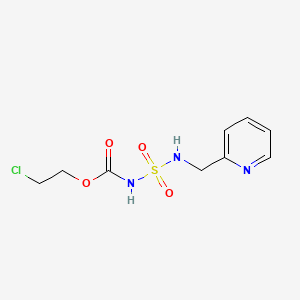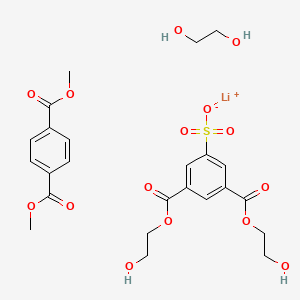
Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolizine ring system and an acetamide group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolizine ring, introduction of the acetamide group, and subsequent functionalization with dipicrate. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may offer therapeutic benefits.
Industry: The compound may have applications in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate include other pyrrolizine derivatives and acetamide-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of the pyrrolizine ring and acetamide group, which may confer distinct reactivity and biological effects
Propriétés
| 88069-45-8 | |
Formule moléculaire |
C27H27N9O15 |
Poids moléculaire |
717.6 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H21N3O.2C6H3N3O7/c16-12-5-1-2-6-13(12)17-14(19)11-15-7-3-9-18(15)10-4-8-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,5-6H,3-4,7-11,16H2,(H,17,19);2*1-2,10H |
Clé InChI |
WOJLSZFQMMOHRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2C1)CC(=O)NC3=CC=CC=C3N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


